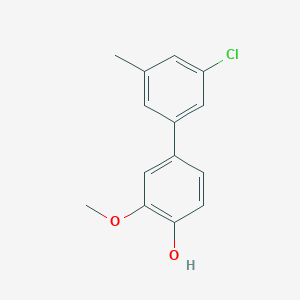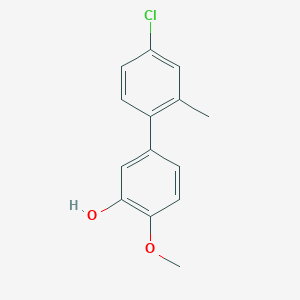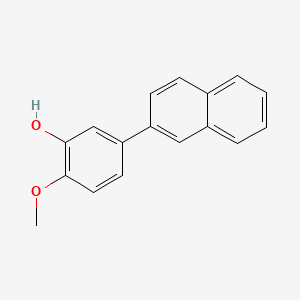
4-(2-Chloro-5-hydroxyphenyl)-2-methoxyphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Chloro-5-hydroxyphenyl)-2-methoxyphenol, 95% (4-CHP-2MP) is a phenolic compound with a wide range of applications in scientific research and laboratory experiments. It is a colorless to pale-yellow liquid and is a derivative of phenol and isomer of 2-chloro-5-hydroxybenzyl alcohol. 4-CHP-2MP is a useful reagent in organic synthesis and is used in the production of various compounds, such as dyes, pharmaceuticals, and fragrances.
Mecanismo De Acción
4-(2-Chloro-5-hydroxyphenyl)-2-methoxyphenol, 95% is an acid-catalyzed reaction that involves the protonation of the hydroxyl group of the 2-chloro-5-hydroxybenzyl alcohol. This protonation results in the formation of a carbocation, which then reacts with methanol to form the corresponding ester. The ester is then hydrolyzed with sulfuric acid to form the desired product.
Biochemical and Physiological Effects
4-(2-Chloro-5-hydroxyphenyl)-2-methoxyphenol, 95% has been reported to have a variety of biochemical and physiological effects. In vitro studies have shown that 4-(2-Chloro-5-hydroxyphenyl)-2-methoxyphenol, 95% has inhibitory effects on the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. Additionally, 4-(2-Chloro-5-hydroxyphenyl)-2-methoxyphenol, 95% has been reported to have antimicrobial and anti-inflammatory effects. It has also been reported to have anti-cancer effects, including the inhibition of cell proliferation and the induction of apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 4-(2-Chloro-5-hydroxyphenyl)-2-methoxyphenol, 95% in laboratory experiments is its low cost and availability. Additionally, it is a highly versatile reagent that can be used in the synthesis of a wide range of organic compounds. However, there are some drawbacks to using 4-(2-Chloro-5-hydroxyphenyl)-2-methoxyphenol, 95%. It is a highly volatile compound, which can make it difficult to store and handle. Additionally, it is a strong acid, which can cause irritation if it comes into contact with skin or eyes.
Direcciones Futuras
The future directions for research on 4-(2-Chloro-5-hydroxyphenyl)-2-methoxyphenol, 95% include further investigation into its biochemical and physiological effects, as well as its potential applications in drug discovery and development. Additionally, further research is needed to explore the potential of 4-(2-Chloro-5-hydroxyphenyl)-2-methoxyphenol, 95% as a catalyst in organic synthesis. Additionally, further research is needed to investigate the safety and toxicity of 4-(2-Chloro-5-hydroxyphenyl)-2-methoxyphenol, 95%, as well as its potential environmental impacts. Finally, further research is needed to explore the potential of 4-(2-Chloro-5-hydroxyphenyl)-2-methoxyphenol, 95% as a source of renewable energy.
Métodos De Síntesis
4-(2-Chloro-5-hydroxyphenyl)-2-methoxyphenol, 95% can be synthesized by the reaction of 2-chloro-5-hydroxybenzyl alcohol with methanol in the presence of sulfuric acid as a catalyst. The reaction proceeds in two steps, first the alcohol is reacted with methanol to form the corresponding ester, and then the ester is hydrolyzed with sulfuric acid to form the desired product. The reaction is usually carried out in a flask at a temperature of 60-80°C.
Aplicaciones Científicas De Investigación
4-(2-Chloro-5-hydroxyphenyl)-2-methoxyphenol, 95% has a wide range of applications in scientific research. It has been used in the synthesis of various organic compounds, such as dyes, pharmaceuticals, and fragrances. It is also used in the synthesis of polymers, such as polyurethanes and polyesters. Additionally, 4-(2-Chloro-5-hydroxyphenyl)-2-methoxyphenol, 95% is used in the production of various surfactants, such as polyethylene glycol and polypropylene glycol.
Propiedades
IUPAC Name |
4-(2-chloro-5-hydroxyphenyl)-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO3/c1-17-13-6-8(2-5-12(13)16)10-7-9(15)3-4-11(10)14/h2-7,15-16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKVADVIDKFPIJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=C(C=CC(=C2)O)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00685614 |
Source


|
| Record name | 6-Chloro-3'-methoxy[1,1'-biphenyl]-3,4'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261978-25-9 |
Source


|
| Record name | 6-Chloro-3'-methoxy[1,1'-biphenyl]-3,4'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














